molecular formula C9H10FN3O B3346487 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1196510-45-8

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3346487
CAS No.: 1196510-45-8
M. Wt: 195.19 g/mol
InChI Key: MMCWIBSSBAGKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both ethoxy and fluoro substituents on the pyrrolo[2,3-b]pyridine ring system can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethoxy and fluoro substituents. For example, the synthesis might involve:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the fluoro group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides or ethyl sulfonates in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro positions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ethyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a corresponding ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro substituents can influence the binding affinity and selectivity of the compound for its targets. The compound may act by inhibiting or activating specific pathways, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • 1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
  • 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the presence of both ethoxy and fluoro substituents, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds without these groups.

Properties

IUPAC Name

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-2-14-6-4-13-9-7(8(6)10)5(11)3-12-9/h3-4H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCWIBSSBAGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C2C(=C1F)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tin chloride (674 mg, 3.55 mmol) was added to 5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (160 mg, 0.711 mmol) in 6N HCl (5 mL) at about 0 to about 5° C., and then the reaction was stirred at 0 to about 5° C. for 2 hours. The solution was neutralized by addition of 6N NaOH and then extracted with CHCl3/IPA (3:1). The combined organic phases were dried over MgSO4 and concentrated to leave 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (120 mg, 86% yield) as a solid.
Name
Tin chloride
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 4
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 5
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.